D2923 was identified through a screening process aimed at discovering new anti-tumor agents targeting CSF1R. It is classified as a small-molecule inhibitor that selectively inhibits the kinase activity of CSF1R with high potency. Its structure and mechanism of action have been characterized in several studies, demonstrating its potential therapeutic applications in oncology and immunology.
The synthesis of D2923 involves several steps that begin with commercially available precursors. The synthetic route typically includes:
For instance, one study reported the synthesis of D2923 with an IC50 value for CSF1R inhibition at approximately 0.30 nM, showcasing its effectiveness compared to other inhibitors like PLX3397 .
D2923 has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity for CSF1R. The molecular formula is C31H36ClN8O2, with a molecular weight of approximately 623.24 g/mol. The structure features:
The detailed NMR data indicates significant peaks corresponding to various protons in the molecule, confirming its structural integrity .
D2923 primarily acts through competitive inhibition of the CSF1R kinase activity. The key reactions involved include:
The compound's specificity was assessed against related kinases, revealing a tenfold lower potency against c-Kit and PDGFRα/β compared to CSF1R, underscoring its selectivity .
The mechanism by which D2923 exerts its effects involves:
Data from various studies indicate that treatment with D2923 leads to decreased expression of proliferation markers like Ki67 in tumor tissues .
D2923 exhibits several notable physical and chemical properties:
The compound's melting point and other thermodynamic properties have yet to be extensively characterized but are essential for formulation development .
D2923 has potential applications in various scientific domains:
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.:
CAS No.: 33157-07-2